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Compound of Interest

Compound Name: 5-Hydroxy-2-nitrobenzonitrile

Cat. No.: B088415

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Hydroxy-2-
nitrobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the compound
5-Hydroxy-2-nitrobenzonitrile (CAS No: 13589-74-7).[1][2] As a key intermediate in medicinal
chemistry and materials science, rigorous structural confirmation is paramount. This document
consolidates predicted and analogous experimental data for Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for
researchers, scientists, and drug development professionals, offering not only spectral
interpretation but also the underlying scientific rationale and field-proven protocols for data
acquisition. The methodologies described herein are designed to be self-validating, ensuring
the highest degree of scientific integrity.

Introduction to 5-Hydroxy-2-nitrobenzonitrile

5-Hydroxy-2-nitrobenzonitrile is an aromatic compound featuring three key functional groups:
a hydroxyl (-OH), a nitro (-NO3z), and a nitrile (-C=N) group arranged on a benzene ring. This
specific substitution pattern dictates its chemical reactivity and its unique spectral signature.
Accurate characterization using orthogonal analytical techniques like NMR, IR, and MS is
essential for verifying its identity, purity, and stability.

Compound Properties:

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b088415?utm_src=pdf-interest
https://www.benchchem.com/product/b088415?utm_src=pdf-body
https://www.benchchem.com/product/b088415?utm_src=pdf-body
https://www.benchchem.com/product/b088415?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxy-2-nitrobenzonitrile
https://www.chemscene.com/13589-74-7.html
https://www.benchchem.com/product/b088415?utm_src=pdf-body
https://www.benchchem.com/product/b088415?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula C7H4N203 [1][2]
Molecular Weight 164.12 g/mol [1][2]
CAS Number 13589-74-7 [1][2]

| IUPAC Name | 5-hydroxy-2-nitrobenzonitrile |[1] |

Below is the chemical structure of 5-Hydroxy-2-nitrobenzonitrile, which forms the basis for all
subsequent spectral predictions and interpretations.
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Caption: Molecular Structure of 5-Hydroxy-2-nitrobenzonitrile.

Integrated Analytical Workflow

A robust characterization of a novel or synthesized compound follows a logical progression.
The workflow below illustrates the synergistic use of MS, IR, and NMR to move from basic
mass verification to detailed structural elucidation.

Caption: Overall workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms
in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily *H and
13C, we can deduce the carbon-hydrogen framework.

'H NMR Spectral Analysis

In H NMR, the chemical shift (8), splitting pattern (multiplicity), and integration of each signal
provide detailed information about the electronic environment and connectivity of protons.

Predicted *H NMR Spectrum: The aromatic region of 5-Hydroxy-2-nitrobenzonitrile is
expected to show an AMX spin system for the three non-equivalent aromatic protons.

H-6: This proton is ortho to the electron-withdrawing nitro group and will be the most
deshielded, appearing furthest downfield. It will be split by H-4 into a doublet.

e H-4: This proton is ortho to the nitrile group and meta to the nitro group. It will be split by H-3
and H-6, likely appearing as a doublet of doublets.

e H-3: This proton is ortho to the hydroxyl group and meta to the nitrile group. It will be split by
H-4 into a doublet.

e -OH: The hydroxyl proton is exchangeable and its chemical shift is highly dependent on
solvent, concentration, and temperature.[3] It typically appears as a broad singlet.

Data Summary: Predicted *H NMR Chemical Shifts
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Coupling Constant

Proton Predicted & (ppm) Multiplicity )
H-6 8.2-84 d J = ~2-3 Hz (meta)
J = ~8-9 Hz (ortho),
H-4 76-7.8 dd
~2-3 Hz (meta)
H-3 72-74 d J = ~8-9 Hz (ortho)

| 5-OH | 5.0 - 11.0 | brs | N/A|

3C NMR Spectral Analysis

13C NMR spectroscopy reveals the number of non-equivalent carbon atoms and provides
insight into their chemical environment (e.g., hybridization, attachment to electronegative
atoms).

Predicted 3C NMR Spectrum: The molecule has 7 distinct carbon atoms, and thus 7 signals
are expected in the 3C NMR spectrum.

e C-CN (C-1): The carbon of the nitrile group typically appears around 115-120 ppm.

¢ C-NOz2 (C-2): The carbon attached to the nitro group is significantly deshielded, appearing
around 145-150 ppm.

¢ C-OH (C-5): The carbon bearing the hydroxyl group is also deshielded, typically appearing in
the 155-160 ppm range.

o Aromatic Carbons (C-3, C-4, C-6): These carbons will resonate in the typical aromatic region
of 110-140 ppm, with their exact shifts influenced by the attached substituents.

e Quaternary Carbons (C-1, C-2, C-5): These carbons typically show lower intensity signals
compared to protonated carbons.

Data Summary: Predicted 13C NMR Chemical Shifts

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Carbon Predicted & (ppm) Notes

C-5 (C-OH) 155 - 160 Deshielded by oxygen

C-2 (C-NO2) 145 - 150 Deshielded by nitro group

C-4 130 - 135 Aromatic CH

C-6 125 -130 Aromatic CH

C-1 (quat) 118 - 12 Quaternary carbon adjacent to
CN

C-CN 115 - 120 Nitrile carbon

| C-3]110 - 115 | Aromatic CH, shielded by OH |

Experimental Protocol for NMR Data Acquisition

This protocol is based on standard methodologies for small molecule analysis in solution-state
NMR.[4]

o Sample Preparation: Accurately weigh 5-10 mg of 5-Hydroxy-2-nitrobenzonitrile and
dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-ds or CDCI3) in a clean, dry NMR
tube. Ensure the sample is fully dissolved.

e Instrument Setup:
o Use a high-field NMR spectrometer (e.g., 400-600 MHZz).

o Insert the sample into the magnet and allow it to equilibrate to the probe temperature
(typically 25 °C).

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

e 'H NMR Acquisition:
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o Apply a standard 90° pulse sequence.
o Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

o Use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time (a 60s delay is
recommended for quantitative analysis).[4]

o Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
o Set the spectral width to cover the expected range (e.g., 0-200 ppm).

o Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural
abundance of 13C.

» Data Processing:

(¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase the resulting spectrum and perform baseline correction.

[¢]

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-de
at 2.50 ppm for tH, 39.52 ppm for 13C).

[¢]

Integrate the *H signals and pick peaks for both *H and 13C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional
groups within a molecule. Each functional group absorbs infrared radiation at a characteristic
frequency (wavenumber), corresponding to its specific vibrational modes (e.g., stretching,
bending).

Predicted IR Spectrum: The IR spectrum of 5-Hydroxy-2-nitrobenzonitrile is expected to
show strong, characteristic absorption bands for its three primary functional groups.
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e O-H Stretch: A broad and strong absorption band between 3200-3600 cm~1 is characteristic
of the hydroxyl group, with the broadening due to hydrogen bonding.[5]

e C=N Stretch: A sharp, intense peak is expected for the nitrile group. For aromatic nitriles,
conjugation shifts this peak to a lower wavenumber, typically in the 2220-2240 cm~1 range.

[6]

o NO:2 Stretches: The nitro group will exhibit two distinct stretching vibrations: an asymmetric
stretch around 1500-1570 cm~! and a symmetric stretch around 1300-1370 cm~1.

e Aromatic C=C and C-H Stretches: Multiple sharp peaks will appear in the 1400-1600 cm~1
region due to C=C bond stretching within the aromatic ring. Aromatic C-H stretches will be

observed above 3000 cm~1.

Data Summary: Characteristic IR Absorption Bands

Expected
Functional Group Vibrational Mode Wavenumber Intensity
(cm™)
Hydroxyl (-OH) O-H Stretch 3200 - 3600 Strong, Broad
Aromatic C-H C-H Stretch 3000 - 3100 Medium, Sharp
Nitrile (-C=N) C=N Stretch 2220 - 2240 Strong, Sharp
Aromatic Ring C=C Stretch 1400 - 1600 Medium-Strong
Nitro (-NOz2) Asymmetric Stretch 1500 - 1570 Strong

| Nitro (-NO2) | Symmetric Stretch | 1300 - 1370 | Strong |

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders.

e Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
Collect a background spectrum of the empty ATR stage to subtract atmospheric (COz, H20)
and crystal-related absorptions.
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o Sample Application: Place a small amount of the 5-Hydroxy-2-nitrobenzonitrile powder
directly onto the center of the ATR crystal.

o Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure,
ensuring good contact between the sample and the crystal surface.

e Spectrum Acquisition:
o Collect the sample spectrum. A typical scanning range is 4000-400 cm™—1.
o Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum. Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation,
Electron lonization (EI) is commonly used, which fragments the molecule in a reproducible
manner. The resulting fragmentation pattern serves as a molecular fingerprint.

Predicted Mass Spectrum: The molecular weight of 5-Hydroxy-2-nitrobenzonitrile is 164.12
g/mol .[1] The high-resolution mass should be 164.0222 Da. In an El mass spectrum, a peak
corresponding to the molecular ion (M*:) is expected at m/z = 164.

Fragmentation Pathway: Aromatic compounds are relatively stable, so the molecular ion peak
is often prominent.[7] Fragmentation is driven by the loss of stable neutral molecules or
radicals.

e Loss of NO2: A common fragmentation for nitroaromatics is the loss of the nitro group (-NOz,
46 Da), which would lead to a fragment ion at m/z = 118.

e Loss of CO: Following or preceding other fragmentations, the loss of carbon monoxide (CO,
28 Da) from the phenolic ring is a characteristic process, which would lead to a fragment at
m/z = 136.[8]

e Loss of HCN: The nitrile group can be lost as hydrogen cyanide (HCN, 27 Da).
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Data Summary: Predicted Key lons in EI Mass Spectrum

Proposed Fragment

m/z Identity Notes

164 [C7H4aN203]*- Molecular lon (M*)
136 [M-CO]* Loss of carbon monoxide
118 [M - NO2]* Loss of nitro group

| 90 | [M - NO2 - COJ* | Subsequent loss of CO after NO2 |

The proposed fragmentation pathway is visualized below.

[M]*-
m/z = 164
'/ co \-‘NOZ
[M - COJ*- [M - NO2J*
m/z = 136 m/z =118
co
[M - NO2 - COJ*
m/z = 90

Click to download full resolution via product page

Caption: Proposed EI fragmentation pathway for 5-Hydroxy-2-nitrobenzonitrile.

Experimental Protocol for GC-MS Data Acquisition

This protocol assumes the use of a Gas Chromatograph (GC) for sample introduction coupled
to a Mass Spectrometer (MS) with an EIl source.

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic
solvent such as ethyl acetate or dichloromethane.
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e GC Method Setup:

o Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25
pm).

o Injection: Inject 1 pL of the sample solution in split or splitless mode. Set the injector
temperature to 250 °C.

o Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

o Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp
the temperature at 10-20 °C/min up to a final temperature of 280-300 °C.

e MS Method Setup:

o lon Source: Electron lonization (EIl) at the standard energy of 70 eV.[9]

o Source Temperature: Set to ~230 °C.

o Mass Analyzer: Set to scan a mass range of m/z 40-400.

o Detector: Allow for a solvent delay of 2-3 minutes to prevent flament damage.
o Data Analysis:

o Identify the GC peak corresponding to the compound of interest.

o Extract the mass spectrum from this peak.

o lIdentify the molecular ion peak and analyze the major fragment ions to confirm the
structure. Compare the spectrum to a library database (e.g., NIST, Wiley) if available.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural
characterization of 5-Hydroxy-2-nitrobenzonitrile. NMR spectroscopy elucidates the carbon-
hydrogen framework and the precise connectivity of the atoms. IR spectroscopy confirms the
presence of the key hydroxyl, nitrile, and nitro functional groups through their characteristic
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vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and provides a
fragmentation pattern consistent with the proposed structure. The protocols and interpretive
frameworks presented in this guide offer a robust system for the validation of this compound,
ensuring its suitability for downstream applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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